1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
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Overview
Description
1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties. This compound features a pyrazole ring substituted with chlorophenyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of appropriate chlorophenyl hydrazines with diketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction may yield chlorophenyl alcohols .
Scientific Research Applications
1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,4-Dichlorophenyl isocyanate
Uniqueness
1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H11Cl5N2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H11Cl5N2/c22-14-7-5-12(9-17(14)25)19-11-21(13-6-8-15(23)18(26)10-13)28(27-19)20-4-2-1-3-16(20)24/h1-11H |
InChI Key |
UTCFFYKYWXPKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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